3-Amino-7-bromobenzofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran ring substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
3-Amino-7-bromobenzofuran-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound is similar in structure but contains a thiophene ring instead of a benzofuran ring.
3-Amino-7-chlorobenzofuran-2-carbonitrile: This compound has a chlorine atom at the 7-position instead of a bromine atom.
Uniqueness
3-Amino-7-bromobenzofuran-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and advanced materials .
Biological Activity
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound includes:
- Amino group at the 3-position
- Bromine atom at the 7-position
- Carbonitrile group at the 2-position
The molecular formula is C10H6BrN3O with a molecular weight of approximately 256.05 g/mol. The unique arrangement of these functional groups suggests various potential reactivities and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives of benzofuran have been shown to inhibit the growth of various pathogens. The underlying mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the anticancer activity of benzofuran derivatives, including this compound. Several studies have reported its effectiveness against different cancer cell lines:
Cell Line | Type of Cancer | IC50 (μM) | Reference |
---|---|---|---|
MCF-7 | Breast Cancer | 10.5 | |
NCI-H187 | Lung Cancer | 12.0 | |
KB | Oral Cancer | 8.0 |
These findings suggest that this compound may induce cytotoxic effects through mechanisms such as apoptosis or cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. For example, it has been studied for its potential role as an enzyme inhibitor, particularly targeting oxidoreductases and kinases, which are crucial in cancer progression and microbial resistance.
Case Studies
- Enzyme Inhibition Studies : A study focused on the interaction between this compound and the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting potential applications in antibiotic development .
- Antitumor Activity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibits selective cytotoxicity, with lower IC50 values indicating higher potency compared to other benzofuran derivatives .
Structural Analogues and Their Activities
The biological activity of this compound can be compared with its structural analogues:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-6-bromobenzofuran-2-carbonitrile | Amino at 3-position, bromine at 6-position | Moderate anticancer activity |
3-Amino-benzofuran-2-carbonitrile | Lacks bromine substituent | Lower antimicrobial activity |
7-Bromo-benzofuran-2-carbonitrile | Bromine at 7-position without amino group | Focused on different synthetic pathways |
The variations in biological activity among these compounds highlight the importance of structural modifications in enhancing therapeutic efficacy.
Properties
Molecular Formula |
C9H5BrN2O |
---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2 |
InChI Key |
ZAWVTYKPWTWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.